N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide
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Description
N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide is a useful research compound. Its molecular formula is C15H23N5O and its molecular weight is 289.383. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been found to target the ryanodine receptor (ryr) in insects . The RyR is a calcium channel that plays a crucial role in muscle contraction and neuronal signaling.
Mode of Action
Compounds with similar structures have been found to interact with their targets, such as the ryr, leading to changes in the target’s function . This interaction often results in the alteration of the target’s normal function, which can lead to various downstream effects.
Result of Action
Similar compounds have shown insecticidal activities against certain species, indicating that they may lead to the death of these organisms .
Biological Activity
N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H26N4O
- Molecular Weight : 314.4 g/mol
- CAS Number : 1223402-08-1
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes. The compound exhibits significant affinity for androgen receptors, functioning as a selective androgen receptor modulator (SARM). This property suggests its potential utility in treating conditions such as prostate cancer and other androgen-dependent diseases .
Biological Activity Overview
The compound has demonstrated a range of biological activities:
Anticancer Activity
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of prostate cancer cells effectively, with mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The pyrazole moiety present in the compound has been associated with antimicrobial activities. Studies have reported that derivatives containing pyrazole structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests that this compound could also possess similar properties, warranting further investigation .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-15(2,11-16)19(3)14(21)10-20-6-4-12(5-7-20)13-8-17-18-9-13/h8-9,12H,4-7,10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMYDMATDNEQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)CN1CCC(CC1)C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.